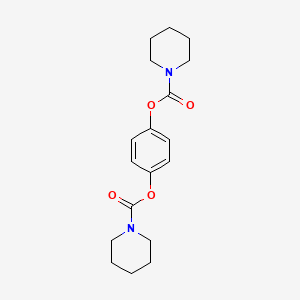

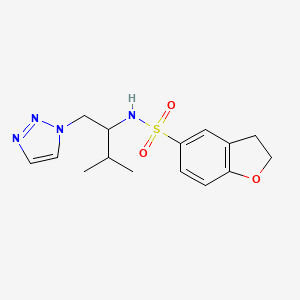

![molecular formula C24H20BrN5O3S2 B2645289 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422289-87-0](/img/structure/B2645289.png)

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound, particularly its benzo[4,5]imidazo[1,2-a]quinoxaline derivative, has been used in the synthesis of heterocyclic compounds . This synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .

Biological Activities

Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines, which are related to the compound, are important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Antitumor Agents

Some derivatives of the compound have shown considerable antiproliferative activity against various cancer cell lines . For example, a novel 2,4,6-trisubstituted quinazoline derivative was found to have significant antitumor activity .

Reactive Oxygen Species (ROS) Detection

A dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe has been synthesized for detecting peroxynitrite (ONOO−), a significant kind of reactive oxygen species (ROS) .

Drug Discovery

The compound, also known as ChemDiv1_013562, is part of the ChemDiv’s collection, a recognized global leader in drug discovery solutions . Over the past 29 years, ChemDiv has delivered hundreds of leads, drug candidates, and new drugs in various areas .

Mitotic Toxicity Evaluation

The compound has been evaluated for its mitotic toxicity. For instance, a related compound, 2‐(6‐(pentafluorophenyl)benzo[4,5]imidazo[1,2‐c]quinazolin-5(6H)‐yl)acetic acid, was found to inhibit mitotic spindle formation, resulting in significant cytotoxic effects .

Propriétés

IUPAC Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN5O3S2/c25-16-7-10-19-18(13-16)23-28-20-3-1-2-4-21(20)30(23)24(29-19)34-14-22(31)27-12-11-15-5-8-17(9-6-15)35(26,32)33/h1-10,13H,11-12,14H2,(H,27,31)(H2,26,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDUDFKYXSCNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)

![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2645215.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)

![3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645223.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645224.png)